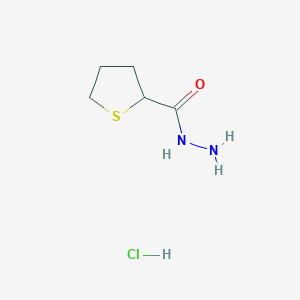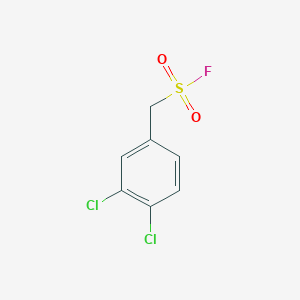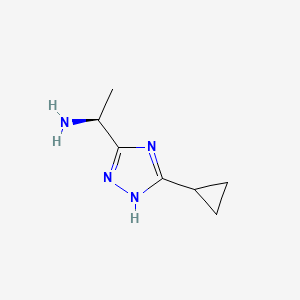
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and amine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.
Amine Introduction: Conversion of a precursor to the amine group through reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The triazole ring or other functional groups can be reduced under appropriate conditions.
Substitution: The cyclopropyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield an imine, while substitution reactions could introduce various functional groups.
Scientific Research Applications
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The cyclopropyl and triazole groups may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a phenyl group instead of a cyclopropyl group.
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may confer unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds with other substituents.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10,11)/t4-/m0/s1 |
InChI Key |
CEEZDHSCJXRQBH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)C2CC2)N |
Canonical SMILES |
CC(C1=NNC(=N1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


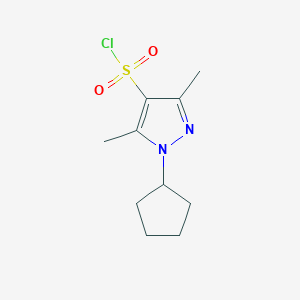
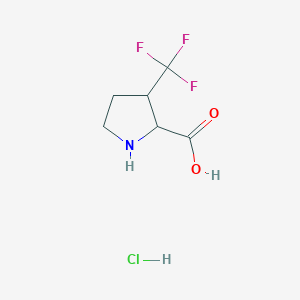
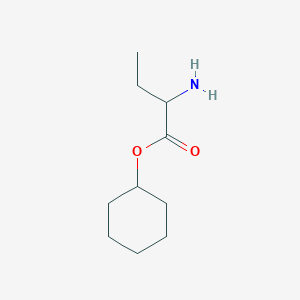
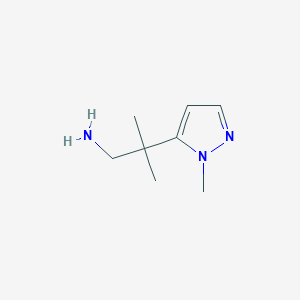
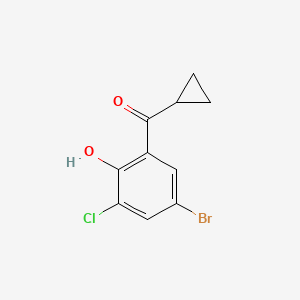

![3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13257210.png)
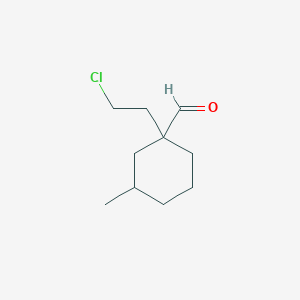
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole](/img/structure/B13257225.png)
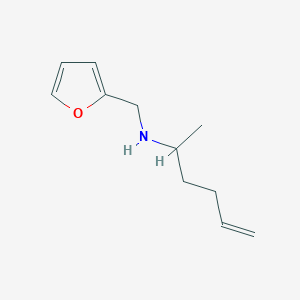
![Tert-butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13257235.png)
